

# **Environmental Fate and Impact of Methyl Anthranilate: A Technical Guide**

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Compound of Interest		
Compound Name:	Methyl anthranilate	
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### **Abstract**

Methyl anthranilate (MA), a naturally occurring ester with a characteristic grape-like aroma, is widely used as a food and fragrance additive, as well as a non-lethal bird repellent. Its introduction into the environment necessitates a thorough understanding of its fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation, and toxicity of methyl anthranilate. It summarizes key physicochemical properties, details abiotic and biotic degradation pathways, and presents ecotoxicological data for a range of terrestrial and aquatic organisms. Furthermore, this guide outlines detailed experimental protocols for assessing the environmental risk of methyl anthranilate and illustrates key processes through workflow and pathway diagrams.

# **Physicochemical Properties**

The environmental behavior of a chemical is largely dictated by its physicochemical properties. **Methyl anthranilate** is a colorless to pale yellow liquid or solid with a melting point of 24°C. It is slightly soluble in water but soluble in organic solvents like ethanol and propylene glycol. Its relatively low octanol-water partition coefficient (log Kow) suggests a low potential for bioaccumulation. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Anthranilate



Property	Value	Reference(s)
Molecular Formula	C8H9NO2	[1][2]
Molar Mass	151.16 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid/solid	
Melting Point	24 °C	
Boiling Point	256 °C	
Density	1.168 g/cm³ at 20 °C	
Water Solubility	2,850 mg/L at 25 °C	[2]
Vapor Pressure	2.7 x 10 <sup>-2</sup> mm Hg at 25 °C	[2]
log Kow (Octanol-Water Partition Coefficient)	1.88	[2]
Henry's Law Constant	1.9 x 10 <sup>-6</sup> atm⋅m³/mol	[2]
pKa (conjugate acid)	2.23	[2]

### **Environmental Fate**

The persistence and transport of **methyl anthranilate** in the environment are governed by a combination of abiotic and biotic degradation processes.

# **Abiotic Degradation**

Hydrolysis is not considered a significant degradation pathway for **methyl anthranilate** under typical environmental pH conditions (pH 4-9). Studies have shown minimal hydrolysis over extended periods at these pH levels.

Methyl anthranilate is susceptible to photodegradation in both air and water.

• Atmospheric Photolysis: In the atmosphere, **methyl anthranilate** is expected to exist primarily in the vapor phase and undergo rapid degradation through reactions with



photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 11 hours.

• Aqueous Photolysis: In water, **methyl anthranilate** can undergo direct photolysis when exposed to UV radiation, particularly UVC and UVB.[3] The degradation can be accelerated by the presence of substances like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), which generate hydroxyl radicals.[3] The photodegradation of **methyl anthranilate** in the presence of H<sub>2</sub>O<sub>2</sub> leads to the formation of various hydroxyderivatives.[3]

# **Biotic Degradation**

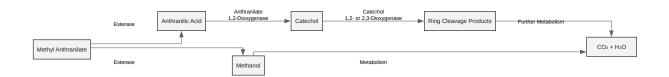
Biodegradation is a major pathway for the removal of **methyl anthranilate** from soil and water environments.

**Methyl anthranilate** is readily biodegradable under aerobic conditions. In aquatic environments, complete biodegradation (100%) has been observed within 20 days.[1] In soil, based on studies with the analogous compound 2-aminobenzoic acid, complete degradation is expected within 64 days.[1] The primary step in the biodegradation is likely the enzymatic hydrolysis of the ester bond to form anthranilic acid and methanol, both of which are readily metabolized by a wide range of microorganisms.[1]

Under anaerobic conditions, the biodegradation of **methyl anthranilate** is significantly slower, with less than 10% degradation observed in one study.

Several microorganisms have been identified that can degrade or transform **methyl anthranilate**. For instance, Bacillus megaterium isolated from topsoil has been shown to perform N-demethylation of N-methyl **methyl anthranilate** to produce **methyl anthranilate**. While the complete degradation pathway of **methyl anthranilate** in a single organism is not fully elucidated in the provided search results, a putative pathway can be constructed based on known microbial metabolic pathways for similar compounds. The initial step is the hydrolysis of the ester linkage by an esterase to yield anthranilic acid and methanol. Anthranilic acid can then be further degraded via pathways involving catechol or gentisate as central intermediates.





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Putative aerobic biodegradation pathway of methyl anthranilate.

### **Bioaccumulation**

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The estimated bioconcentration factor (BCF) for **methyl anthranilate** is low, suggesting a low potential for bioaccumulation in aquatic organisms.[2] This is consistent with its relatively low log Kow value.

# **Ecotoxicity**

**Methyl anthranilate** generally exhibits low to moderate toxicity to aquatic and terrestrial organisms.

## **Aquatic Toxicity**

- Fish: Acute toxicity studies on fish species such as rainbow trout (Oncorhynchus mykiss) and channel catfish (Ictalurus punctatus) have shown moderate toxicity.
- Invertebrates: For aquatic invertebrates like Daphnia magna, methyl anthranilate is considered slightly toxic.
- Algae: Data on the toxicity of methyl anthranilate to algae is limited in the provided search results.

Table 2: Aquatic Ecotoxicity of Methyl Anthranilate



Organism	Endpoint	Value (mg/L)	Exposure Time	Reference(s)
Rainbow Trout (Oncorhynchus mykiss)	LC50	9.12 - 42.56	96 h	[4]
Channel Catfish (Ictalurus punctatus)	LC50	17.35	48 h	[2]
Water Flea (Daphnia magna)	EC50	17.0 - 29.1	48 h	[4]

## **Terrestrial Toxicity**

- Birds: Methyl anthranilate is known to act as a non-lethal bird repellent by irritating the
  trigeminal nerve, causing a painful but temporary sensation.[5] It is considered virtually nontoxic to birds upon ingestion.
- Insects: It is practically non-toxic to honeybees.[5]
- Plants: High concentrations of methyl anthranilate may exhibit phytotoxic effects on some plant species.[5]

## **Experimental Protocols**

Standardized testing protocols are essential for the reliable assessment of the environmental fate and impact of chemicals. The following sections outline the methodologies for key experiments based on OECD guidelines.

## Ready Biodegradability: OECD 301

Objective: To assess the ready biodegradability of **methyl anthranilate** in an aerobic aqueous medium.

Principle: A solution of **methyl anthranilate** in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark. The extent of biodegradation is determined by measuring the decrease

### Foundational & Exploratory



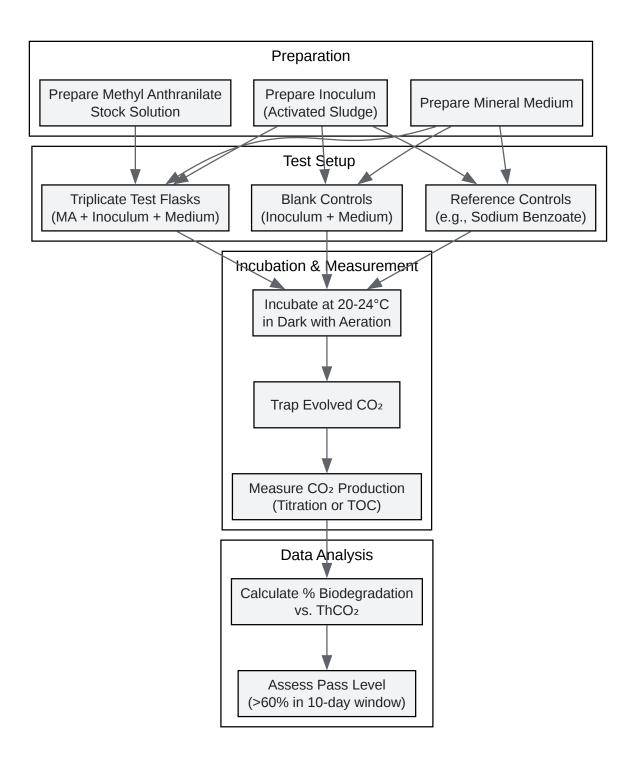


in dissolved organic carbon (DOC), oxygen consumption, or the amount of CO<sub>2</sub> produced over a 28-day period.

Methodology (CO<sub>2</sub> Evolution Test - OECD 301B):

- Test Substance Preparation: Prepare a stock solution of **methyl anthranilate** in water. The final concentration in the test flasks should be sufficient to yield enough CO<sub>2</sub> to be accurately measured (typically 10-20 mg DOC/L).
- Inoculum: Use activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.
- Test Setup: For each test substance concentration, set up triplicate flasks containing the
  mineral medium, inoculum, and the test substance. Also, prepare blank controls (inoculum
  and medium only) and reference controls (with a readily biodegradable substance like
  sodium benzoate).
- Incubation: Incubate the flasks at 20-24°C in the dark with continuous stirring. Aerate the flasks with CO<sub>2</sub>-free air.
- CO<sub>2</sub> Measurement: Trap the CO<sub>2</sub> evolved from the flasks in a solution of barium hydroxide or sodium hydroxide. The amount of CO<sub>2</sub> is determined by titration of the remaining hydroxide or by measuring the total organic carbon in the trapping solution.
- Data Analysis: Calculate the percentage of biodegradation as the ratio of the amount of CO<sub>2</sub> produced to the theoretical amount of CO<sub>2</sub> (ThCO<sub>2</sub>) that would be produced from the complete mineralization of the test substance. The 10-day window begins when the biodegradation has reached 10% of the ThCO<sub>2</sub>. The pass level for ready biodegradability is reached if 60% of the ThCO<sub>2</sub> is produced within this 10-day window.





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Experimental workflow for a ready biodegradability test (OECD 301B).



# Aquatic Toxicity: Acute Immobilisation Test with Daphnia magna (OECD 202)

Objective: To determine the acute toxicity of **methyl anthranilate** to Daphnia magna.

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

#### Methodology:

- Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy culture.
- Test Substance Preparation: Prepare a stock solution of methyl anthranilate and a series of dilutions in the test water to obtain at least five test concentrations in a geometric series.
- Test Setup: For each concentration and a control (test water only), use at least 20 daphnids, divided into four replicates of five daphnids each. The volume of the test solution should be at least 2 mL per daphnid.
- Incubation: Incubate the test vessels at  $20 \pm 2^{\circ}$ C under a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.
- Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

# **Aquatic Toxicity: Acute Toxicity Test with Fish (OECD 203)**

Objective: To determine the acute lethal toxicity of **methyl anthranilate** to fish.

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.



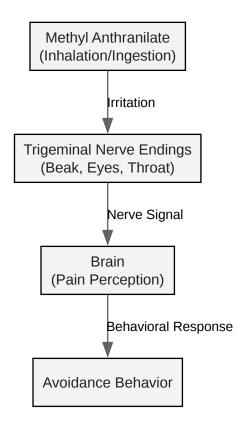
#### Methodology:

- Test Organisms: Use a recommended fish species, such as rainbow trout (Oncorhynchus mykiss), from a healthy, acclimated stock.
- Test Substance Preparation: Prepare a stock solution of **methyl anthranilate** and a series of dilutions in the test water to obtain at least five test concentrations in a geometric series.
- Test Setup: For each concentration and a control, use at least seven fish per test chamber.
   The loading of fish should not exceed a certain biomass per volume of test solution to ensure adequate dissolved oxygen.
- Incubation: The test is conducted for 96 hours under controlled temperature and a 12-16 hour light photoperiod. The test can be static, semi-static (with renewal of the test solution), or flow-through.
- Observations: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
- Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods.

# Mechanism of Action and Signaling Pathways Avian Repellency: Trigeminal Nerve Irritation

The primary mechanism of action of **methyl anthranilate** as a bird repellent is through the stimulation of the trigeminal nerve.[5] This nerve is responsible for facial sensation and motor control of the jaw. When birds inhale or ingest **methyl anthranilate**, it acts as a chemosensory irritant, causing a painful sensation in the beak, eyes, and throat.[5] This negative reinforcement conditions the birds to avoid the treated area. This is a physiological response rather than a systemic toxic effect.





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Mechanism of **methyl anthranilate** as a bird repellent.

### Cellular and Molecular Toxicity in Other Organisms

Detailed information on the specific intracellular signaling pathways affected by **methyl anthranilate** in aquatic organisms is not extensively documented in the current literature. General mechanisms of toxicity for similar aromatic compounds often involve narcosis (non-specific disruption of cell membranes) at lower concentrations. At higher concentrations, more specific effects on cellular processes such as enzyme inhibition or oxidative stress may occur. Further research is needed to elucidate the precise molecular initiating events and adverse outcome pathways for **methyl anthranilate** in non-avian species.

### Conclusion

**Methyl anthranilate** is a substance with a well-characterized profile of low to moderate environmental risk. It is readily biodegradable in aerobic environments, has a low potential for bioaccumulation, and exhibits low to moderate toxicity to a range of non-target organisms. Its primary environmental impact is related to its use as a bird repellent, which relies on a non-



lethal, irritant mechanism. While standard ecotoxicological data are available, further research into the specific microbial degradation pathways and the molecular mechanisms of toxicity in aquatic organisms would provide a more complete understanding of its environmental behavior. The experimental protocols outlined in this guide provide a framework for the continued assessment of **methyl anthranilate** and other similar compounds.

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